molecular formula C42H72N2O5 B1583653 Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate CAS No. 63843-89-0

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate

Cat. No.: B1583653
CAS No.: 63843-89-0
M. Wt: 685 g/mol
InChI Key: FLPKSBDJMLUTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate is a complex organic compound known for its application as a hindered amine light stabilizer (HALS). This compound is used to protect polymers and other materials from degradation caused by exposure to ultraviolet (UV) light. Its chemical structure includes multiple bulky groups, which contribute to its effectiveness in stabilizing materials against UV-induced degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate involves multiple steps. The process typically starts with the preparation of the piperidyl and hydroxybenzyl intermediates. These intermediates are then reacted with malonic acid derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted malonates .

Scientific Research Applications

Stabilizer in Polymer Science

One of the primary applications of this compound is as a UV stabilizer in polymers. It effectively protects against degradation caused by ultraviolet light exposure. The compound's structure allows it to absorb UV radiation and dissipate it as heat, thus preventing damage to polymer matrices used in outdoor applications such as:

  • Plastic packaging
  • Automotive components
  • Construction materials

Antioxidant Properties

This compound exhibits significant antioxidant properties, making it valuable in formulations where oxidative stability is crucial. Its ability to scavenge free radicals helps prolong the life of products such as:

  • Cosmetics
  • Food packaging materials

Additive in Coatings

In coatings technology, Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate serves as an effective additive that enhances the durability and weather resistance of paints and varnishes. It helps maintain color integrity and prevents fading over time.

Research and Development

The compound is utilized in various research settings for developing new materials with enhanced properties. Its unique chemical structure allows scientists to explore novel applications in:

  • Nanocomposites
  • Smart materials

Case Study 1: UV Stabilization in Polyethylene

A study demonstrated that incorporating this compound into polyethylene significantly improved its resistance to UV-induced degradation. The treated samples showed a reduction in mechanical property loss compared to untreated controls after prolonged exposure to sunlight.

Case Study 2: Antioxidant Efficacy in Food Packaging

Research highlighted the effectiveness of this compound as an antioxidant in food packaging films. When added to polyvinyl chloride (PVC), it reduced oxidation rates significantly over a six-month storage period at room temperature, extending the shelf life of packaged products.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV light and dissipate the energy as heat, preventing the formation of free radicals that can degrade materials. The bulky groups in its structure hinder the movement of reactive species, further enhancing its stabilizing effect. The molecular targets include polymer chains and other susceptible materials, with pathways involving the neutralization of free radicals and stabilization of excited states .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
  • Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
  • Bis(1,2,2,6,6-pentamethyl-4-piperidyl) succinate

Uniqueness

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate is unique due to its specific combination of piperidyl and hydroxybenzyl groups, which provide enhanced UV stabilization compared to other similar compounds. Its structure allows for greater steric hindrance, reducing the likelihood of degradation reactions .

Biological Activity

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate , commonly referred to as PEDA (Decanedioic acid, bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester), is a synthetic compound recognized for its applications in various industrial sectors such as coatings and plastics. This article delves into its biological activity, exploring its potential effects on human health and the environment based on diverse research findings.

Molecular Structure

  • Molecular Formula : C30H56N2O4
  • Molecular Weight : 508.79 g/mol
  • CAS Registry Number : 41556-26-7

Physical Properties

PropertyValue
AppearanceColorless to light yellow liquid
Boiling Point222 °C (0.2 mmHg)
Flash Point257 °C
Specific Gravity1.00
Refractive Index1.48

PEDA acts primarily as a UV stabilizer and antioxidant in polymer applications. Its structure allows it to absorb UV radiation and minimize photodegradation in materials. This property is crucial in extending the lifespan of products exposed to sunlight.

Toxicological Profile

Research indicates that PEDA has a low toxicity profile when used within regulated limits. The Government of Canada assessed PEDA and concluded that it does not pose significant risks to human health at typical exposure levels associated with consumer products .

Key Findings:

  • Environmental Persistence : PEDA can remain in the environment for extended periods; however, it is not expected to bioaccumulate significantly in organisms .
  • Human Exposure : The general population may encounter PEDA through consumer products like automotive protectants and paints, but exposure levels are considered low and not harmful .

Study 1: Environmental Impact Assessment

A screening assessment by the Government of Canada evaluated the environmental impact of PEDA. The study found that while PEDA has the potential for persistence in the environment, it is not released in quantities that would constitute a danger to ecosystems or human health .

Study 2: Toxicity Evaluation

A comprehensive toxicity evaluation revealed that PEDA causes skin irritation and may lead to allergic reactions upon direct contact. However, systemic toxicity appears minimal under normal usage conditions .

Industrial Use

PEDA is widely used in:

  • Paints and Coatings : Enhances durability against UV light.
  • Plastics : Protects against degradation from environmental factors.
  • Consumer Products : Found in automotive care products and sealants.

Q & A

Basic Questions

Q. What are the primary applications of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate in polymer stabilization?

  • This compound (coded as H95) is a hindered amine light stabilizer (HALS) used to enhance the lightfastness and durability of coatings. In lacquer films, it reduces UV-induced degradation by scavenging free radicals, as demonstrated in studies comparing its performance with other HALS like H60 and H93 . Key metrics include curing time, mechanical properties (e.g., hardness, adhesion), and color retention under accelerated UV exposure.

Q. What spectroscopic methods are recommended for structural validation of this compound?

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming the presence of functional groups such as the piperidyl and hydroxyphenyl moieties. For example, 1^1H-NMR can resolve methyl and hydroxyl protons, while IR identifies characteristic carbonyl (C=O) and phenolic (O-H) stretches. Similar methodologies are applied to structurally related HALS compounds .

Q. How does molecular weight influence the efficacy of this HALS compared to analogs like H60?

  • The molecular weight (685 g/mol for H95 vs. 480 g/mol for H60) affects migration rates and compatibility within polymer matrices. Higher molecular weight stabilizers like H95 may exhibit reduced volatility and better long-term retention in coatings, but lower molecular weight analogs (e.g., H60) can diffuse more readily to the surface, enhancing immediate UV protection. pH differences (7.1 for H95 vs. 9.1 for H60) also impact reactivity in acidic or alkaline environments .

Advanced Research Questions

Q. How to design a comparative study evaluating the stabilization efficiency of H95 against other HALS under varying environmental conditions?

  • Experimental Design :

  • Variables : UV intensity, temperature, humidity, and polymer matrix type (e.g., lacquer vs. polypropylene).
  • Control Groups : Include unstabilized samples and analogs like H93 (lower molecular weight, higher pH).
  • Metrics : Quantify carbonyl formation (FTIR), mechanical degradation (tensile testing), and color change (spectrophotometry).
  • Statistical Analysis : Use ANOVA to resolve performance differences, accounting for molecular weight and pH effects .

Q. How to resolve contradictions in HALS performance data across studies with divergent experimental setups?

  • Methodology :

  • Meta-Analysis : Systematically compare variables such as UV source intensity (e.g., UVA vs. UVB lamps), sample thickness, and aging protocols.
  • Controlled Replication : Standardize parameters like irradiance (W/m²) and temperature.
  • Mechanistic Modeling : Use computational tools (e.g., density functional theory) to predict radical scavenging efficiency based on substituent effects in the piperidyl and hydroxyphenyl groups .

Q. What toxicological assessments are critical for evaluating this compound’s safety in food-contact materials?

  • Protocols :

  • Non-Toxicological Data : Include migration studies (e.g., EU No 10/2011 guidelines) and residual content analysis via HPLC.
  • Toxicological Tests : Conduct bacterial reverse mutation (Ames test) and in vitro mammalian micronucleus assays to assess genotoxicity. Compare results to structurally similar phosphonates, which may share neurotoxicity risks .

Q. How can AI-driven tools optimize the synthesis or formulation of H95-containing composites?

  • Approach :

  • Predictive Modeling : Train machine learning models on existing HALS data to predict optimal synthesis conditions (e.g., solvent, catalyst) or polymer compatibility.
  • Process Simulation : Use COMSOL Multiphysics to simulate diffusion kinetics of H95 in polymer matrices under thermal stress.
  • Autonomous Experimentation : Implement robotic platforms for high-throughput screening of HALS blends, adjusting parameters in real-time based on UV degradation feedback .

Q. Methodological Guidelines

  • Data Interpretation : When analyzing conflicting results, prioritize studies with standardized ASTM/ISO protocols (e.g., ASTM D4587 for UV chamber testing).
  • Theoretical Frameworks : Link experimental outcomes to free radical chemistry or polymer aging theories, ensuring mechanistic explanations align with observed degradation pathways .
  • Safety Compliance : Adhere to OECD guidelines for toxicological assays and document impurities (e.g., residual solvents) via GC-MS to meet regulatory standards .

Properties

IUPAC Name

bis(1,2,2,6,6-pentamethylpiperidin-4-yl) 2-butyl-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72N2O5/c1-18-19-20-42(34(46)48-29-24-38(8,9)43(16)39(10,11)25-29,35(47)49-30-26-40(12,13)44(17)41(14,15)27-30)23-28-21-31(36(2,3)4)33(45)32(22-28)37(5,6)7/h21-22,29-30,45H,18-20,23-27H2,1-17H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPKSBDJMLUTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)(C(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C(=O)OC3CC(N(C(C3)(C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1070014
Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Propanedioic acid, 2-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-2-butyl-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

63843-89-0
Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) 2-(3,5-di-tert-butyl-4-hydroxybenzyl)-2-n-butylmalonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63843-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)-2-butyl-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063843890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, 2-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-2-butyl-, 1,3-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)butylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]butylmalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.